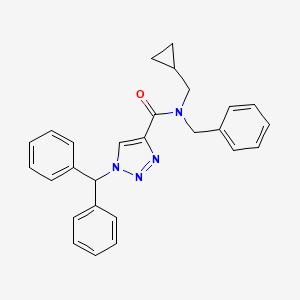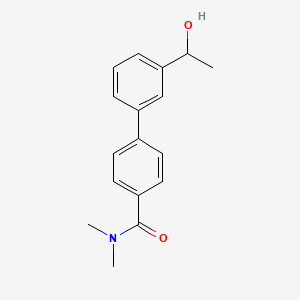![molecular formula C18H15NO4 B5975872 2-{[(2,4-dimethoxyphenyl)amino]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5975872.png)
2-{[(2,4-dimethoxyphenyl)amino]methylene}-1H-indene-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(2,4-dimethoxyphenyl)amino]methylene}-1H-indene-1,3(2H)-dione, also known as DMAD, is a synthetic compound that has been widely used in scientific research. DMAD is a versatile molecule that has been used in various fields, including medicinal chemistry, materials science, and organic chemistry.
Wirkmechanismus
The mechanism of action of 2-{[(2,4-dimethoxyphenyl)amino]methylene}-1H-indene-1,3(2H)-dione is not well understood. However, it has been proposed that 2-{[(2,4-dimethoxyphenyl)amino]methylene}-1H-indene-1,3(2H)-dione may act as a Michael acceptor, which can react with nucleophiles such as thiols and amines. 2-{[(2,4-dimethoxyphenyl)amino]methylene}-1H-indene-1,3(2H)-dione may also undergo redox reactions, which can lead to the formation of reactive oxygen species. The exact mechanism of action of 2-{[(2,4-dimethoxyphenyl)amino]methylene}-1H-indene-1,3(2H)-dione may depend on the specific application and the chemical environment in which it is used.
Biochemical and Physiological Effects:
2-{[(2,4-dimethoxyphenyl)amino]methylene}-1H-indene-1,3(2H)-dione has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-{[(2,4-dimethoxyphenyl)amino]methylene}-1H-indene-1,3(2H)-dione can induce apoptosis in cancer cells, inhibit viral replication, and inhibit fungal growth. 2-{[(2,4-dimethoxyphenyl)amino]methylene}-1H-indene-1,3(2H)-dione has also been shown to have antioxidant and anti-inflammatory properties. In vivo studies have shown that 2-{[(2,4-dimethoxyphenyl)amino]methylene}-1H-indene-1,3(2H)-dione can reduce tumor growth in animal models and improve cognitive function in mice.
Vorteile Und Einschränkungen Für Laborexperimente
2-{[(2,4-dimethoxyphenyl)amino]methylene}-1H-indene-1,3(2H)-dione has several advantages for lab experiments. It is a versatile molecule that can be used in various scientific research applications. It is also relatively easy to synthesize, and the synthesis can be optimized for specific applications. However, 2-{[(2,4-dimethoxyphenyl)amino]methylene}-1H-indene-1,3(2H)-dione also has some limitations. It can be toxic to cells at high concentrations, and its mechanism of action is not well understood. 2-{[(2,4-dimethoxyphenyl)amino]methylene}-1H-indene-1,3(2H)-dione can also be unstable under certain conditions, which can affect its reactivity and potency.
Zukünftige Richtungen
There are several future directions for the research on 2-{[(2,4-dimethoxyphenyl)amino]methylene}-1H-indene-1,3(2H)-dione. One direction is to further explore its mechanism of action, which can provide insights into its potential applications in various fields. Another direction is to optimize its synthesis for specific applications, such as the synthesis of pharmacologically active compounds or organic semiconductors. 2-{[(2,4-dimethoxyphenyl)amino]methylene}-1H-indene-1,3(2H)-dione derivatives can also be designed and synthesized to improve their potency and selectivity. Finally, the potential toxicity of 2-{[(2,4-dimethoxyphenyl)amino]methylene}-1H-indene-1,3(2H)-dione should be further investigated to ensure its safe use in scientific research.
Synthesemethoden
2-{[(2,4-dimethoxyphenyl)amino]methylene}-1H-indene-1,3(2H)-dione can be synthesized through a multistep reaction, starting from 2,4-dimethoxybenzaldehyde and 1,3-cyclohexanedione. The reaction involves the condensation of the two compounds in the presence of a base, followed by a cyclization reaction to form the indene ring. The resulting product is then treated with an amine to form the final compound, 2-{[(2,4-dimethoxyphenyl)amino]methylene}-1H-indene-1,3(2H)-dione. The synthesis of 2-{[(2,4-dimethoxyphenyl)amino]methylene}-1H-indene-1,3(2H)-dione has been optimized over the years, and several modifications have been made to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
2-{[(2,4-dimethoxyphenyl)amino]methylene}-1H-indene-1,3(2H)-dione has been used in various scientific research applications, including medicinal chemistry, materials science, and organic chemistry. In medicinal chemistry, 2-{[(2,4-dimethoxyphenyl)amino]methylene}-1H-indene-1,3(2H)-dione has been used as a starting material for the synthesis of various pharmacologically active compounds. 2-{[(2,4-dimethoxyphenyl)amino]methylene}-1H-indene-1,3(2H)-dione derivatives have been shown to exhibit anticancer, antiviral, and antifungal activities. In materials science, 2-{[(2,4-dimethoxyphenyl)amino]methylene}-1H-indene-1,3(2H)-dione has been used as a building block for the synthesis of organic semiconductors, which have potential applications in electronic devices. In organic chemistry, 2-{[(2,4-dimethoxyphenyl)amino]methylene}-1H-indene-1,3(2H)-dione has been used as a reagent for the synthesis of various organic compounds.
Eigenschaften
IUPAC Name |
2-[(2,4-dimethoxyphenyl)iminomethyl]-3-hydroxyinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-22-11-7-8-15(16(9-11)23-2)19-10-14-17(20)12-5-3-4-6-13(12)18(14)21/h3-10,20H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBVUDJINELPCMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N=CC2=C(C3=CC=CC=C3C2=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,4-Dimethoxyanilino)methylidene]indene-1,3-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-fluoro-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5975795.png)
![[4-(3-methoxyphenoxy)but-2-en-1-yl]dimethylamine hydrochloride](/img/structure/B5975803.png)

![6-ethyl-2-mercapto-3-(4-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5975812.png)
![N'-{[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}-3-ethoxybenzohydrazide](/img/structure/B5975816.png)
![4-{3-[(4-fluorobenzyl)oxy]benzylidene}-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5975827.png)

![N-methyl-2-{[2-(3-propoxyphenyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B5975847.png)
![4-chloro-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]benzamide](/img/structure/B5975848.png)
![N-[2-(methylthio)ethyl]-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5975863.png)
![7-(3-hydroxy-2-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5975873.png)
![3-(3-chlorophenyl)-3-(3-hydroxyphenyl)-N-[(6-methyl-2-pyridinyl)methyl]propanamide](/img/structure/B5975876.png)
![N,N-diethyl-4-{[2-(3-pyridinyl)-1-piperidinyl]methyl}aniline](/img/structure/B5975877.png)